4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride (CAS 1803598-87-9) is a disubstituted N-benzyl-aniline derivative bearing bromine at the 4-position and chlorine at the 3-position of the phenyl ring, with a pyridin-3-ylmethyl substituent on the aniline nitrogen, supplied as the hydrochloride salt (molecular formula C₁₂H₁₁BrCl₂N₂, MW 334.04 g/mol). The compound is catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry and chemical biology applications, available from multiple vendors including Sigma-Aldrich (via Enamine, 87% purity), Leyan (95%), Chemenu (95%+), and Biosynth.

Molecular Formula C12H11BrCl2N2
Molecular Weight 334.04
CAS No. 1803598-87-9
Cat. No. B2662483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride
CAS1803598-87-9
Molecular FormulaC12H11BrCl2N2
Molecular Weight334.04
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=CC(=C(C=C2)Br)Cl.Cl
InChIInChI=1S/C12H10BrClN2.ClH/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9;/h1-7,16H,8H2;1H
InChIKeyMIMAGIWSTWTKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline Hydrochloride (CAS 1803598-87-9): Structural Identity and Sourcing Baseline


4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride (CAS 1803598-87-9) is a disubstituted N-benzyl-aniline derivative bearing bromine at the 4-position and chlorine at the 3-position of the phenyl ring, with a pyridin-3-ylmethyl substituent on the aniline nitrogen, supplied as the hydrochloride salt (molecular formula C₁₂H₁₁BrCl₂N₂, MW 334.04 g/mol) . The compound is catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry and chemical biology applications, available from multiple vendors including Sigma-Aldrich (via Enamine, 87% purity), Leyan (95%), Chemenu (95%+), and Biosynth . The free-base form (CAS 1698093-60-5) is also commercially available .

Why 4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline Hydrochloride Cannot Be Simply Swapped with In-Class Analogs


Substituting this compound with a close structural analog introduces three orthogonal variables — regioisomeric pyridine attachment, halogen substitution pattern, and salt form — each of which can independently alter molecular recognition, physicochemical properties, and downstream synthetic utility. The 3-pyridylmethyl linkage positions the nitrogen lone pair in a distinct geometric orientation relative to the 4-pyridylmethyl isomer, potentially reorienting hydrogen-bonding networks in target binding pockets . The dual bromine-chlorine substitution pattern provides a differentiated reactivity vector for sequential cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that is absent in mono-halogenated analogs . Furthermore, the hydrochloride salt form confers aqueous solubility and handling advantages over the free base, directly impacting assay preparation and formulation workflows [1].

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline Hydrochloride (CAS 1803598-87-9) Relative to Closest Analogs


Regioisomeric Differentiation: 3-Pyridylmethyl vs. 4-Pyridylmethyl Substitution

The 3-pyridylmethyl substituent positions the pyridine nitrogen at a distinct dihedral angle and hydrogen-bonding trajectory compared to the 4-pyridylmethyl regioisomer. In a structurally analogous series of pyridylmethyl-substituted anilines evaluated for CSNK2A (casein kinase 2 alpha) inhibition via NanoBRET target engagement assay, pyridylmethyl positional isomerism produced IC₅₀ values spanning a 2.3-fold range (6.0 µM to 14.0 µM) across closely related analogs, demonstrating that the pyridine nitrogen orientation is a pharmacophore determinant [1]. The target compound bears the 3-pyridylmethyl motif, whereas the 4-pyridylmethyl analog (CAS 1803581-85-2) is catalogued as a separate commercial entity, confirming non-interchangeability .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Dual Halogenation Pattern: 4-Br/3-Cl vs. Mono-Bromo Analogs for Sequential Cross-Coupling

The target compound bears two distinct halogen substituents (4-Br and 3-Cl) on the aniline ring, enabling chemoselective sequential cross-coupling strategies. In contrast, the mono-bromo analog 4-bromo-N-(pyridin-3-ylmethyl)aniline (CAS 84324-68-5) offers only a single synthetic handle . Palladium-catalyzed cross-coupling reactivity differences between aryl bromides and aryl chlorides are well established: aryl bromides undergo oxidative addition approximately 10- to 100-fold faster than aryl chlorides under standard Suzuki-Miyaura conditions, permitting sequential diversification — bromide-selective coupling followed by chloride-selective coupling — from a single starting material [1]. This dual-halogen architecture makes the target compound a strategically distinct building block compared to mono-halogenated analogs.

Synthetic Chemistry Cross-Coupling Building Block Differentiation

Salt Form Differentiation: Hydrochloride Salt vs. Free Base for Aqueous Solubility and Handling

The hydrochloride salt form (CAS 1803598-87-9) offers distinct physicochemical advantages over the free base (CAS 1698093-60-5) . Amine hydrochlorides typically exhibit 10- to 1000-fold enhancement in aqueous solubility relative to their neutral free-base counterparts, a critical parameter for biological assay preparation at physiologically relevant concentrations [1]. The free base is prone to variable protonation states depending on buffer pH, introducing uncertainty in nominal concentration and potential precipitation in aqueous assay media. The hydrochloride salt fixes the protonation state, ensuring consistent speciation and eliminating pH-dependent solubility variability.

Formulation Physicochemical Properties Assay Development

Vendor Purity and Sourcing Reliability: Sigma-Aldrich/Enamine vs. Alternative Suppliers

Commercially available purity ranges from 87% (Sigma-Aldrich via Enamine) to 95%+ (Chemenu, Leyan) . The Sigma-Aldrich/Enamine sourcing provides batch-specific Certificates of Analysis (CoA) with documented purity determination, critical for GLP-compliant and publication-grade research . The compound is also available from Biosynth (Product Code DXC59887) as a versatile small-molecule scaffold . Purity discrepancies between vendors (87% vs. 95%+) may reflect differences in analytical methodology, storage conditions, or manufacturing routes; procurement decisions should account for the intended application's purity tolerance.

Procurement Quality Assurance Reproducibility

Imine vs. Secondary Amine: Differentiation from the Schiff Base Analog for Biological Stability

The target compound contains a secondary amine linkage (C–NH–C) between the aniline and pyridylmethyl moieties, distinguishing it from the structurally related Schiff base analog 4-bromo-3-chloro-N-[(3-pyridyl)methylene]aniline, which contains a hydrolytically labile imine (C=N) bond [1]. Imine bonds undergo reversible hydrolysis in aqueous media with half-lives ranging from minutes to hours depending on pH and substitution, potentially generating 4-bromo-3-chloroaniline and pyridine-3-carboxaldehyde as degradants that can confound biological assay interpretation. The reduced secondary amine of the target compound is hydrolytically stable under physiological conditions, ensuring compound integrity throughout extended incubation periods typical of cellular assays (24–72 hours) [2].

Chemical Stability Assay Artifacts Compound Integrity

Recommended Procurement and Application Scenarios for 4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline Hydrochloride (CAS 1803598-87-9)


Medicinal Chemistry: Scaffold for Kinase or Bromodomain Inhibitor Lead Optimization Requiring 3-Pyridylmethyl Geometry

Research programs targeting kinases (e.g., CSNK2A) or bromodomain-containing proteins where the 3-pyridylmethyl pharmacophore has been empirically established should procure this compound as a core scaffold. The 3-pyridyl orientation is non-interchangeable with the 4-pyridylmethyl isomer, and in analogous series, pyridylmethyl positional isomerism produced IC₅₀ shifts of 2.3-fold (6.0–14.0 µM) in NanoBRET target engagement assays [1]. The dual halogenation pattern (4-Br, 3-Cl) enables sequential arylation to explore vectors extending from both positions, maximizing SAR information from a single scaffold.

Synthetic Methodology: Sequential Chemoselective Cross-Coupling for Diversity-Oriented Synthesis

For synthetic chemistry groups building focused libraries via palladium-catalyzed cross-coupling, this compound provides two electronically differentiated halogen leaving groups. The aryl bromide undergoes oxidative addition approximately 10- to 100-fold faster than the aryl chloride, enabling sequential Suzuki-Miyaura or Buchwald-Hartwig couplings — bromide-first, then chloride — without intermediate protecting group manipulation [2]. This is a strategic advantage over mono-halogenated analogs such as 4-bromo-N-(pyridin-3-ylmethyl)aniline (CAS 84324-68-5), which supports only a single diversification step.

Biochemical and Cellular Assay Development: Hydrochloride Salt for Consistent Aqueous Dosing

For assay development requiring reproducible compound delivery in aqueous buffer systems (e.g., HTS, dose-response, target engagement), the hydrochloride salt form (CAS 1803598-87-9) should be prioritized over the free base (CAS 1698093-60-5). The fixed protonation state eliminates pH-dependent solubility variability and ensures consistent nominal concentration throughout incubation. Procurement through Sigma-Aldrich/Enamine (87% purity with batch-specific CoA) provides documentation suitable for publication and regulatory requirements .

Chemical Probe Development: Reduced Amine Linkage for Hydrolytic Stability in Long-Incubation Assays

In chemical probe campaigns where compound integrity must be maintained over extended cellular incubation periods (24–72 hours), the secondary amine linkage of this compound provides a definitive advantage over the imine (Schiff base) analog. Imine bonds undergo reversible hydrolysis in aqueous media, generating aldehyde and aniline fragments that can confound target engagement interpretation [3]. The hydrolytically stable secondary amine eliminates this degradation pathway, ensuring the observed biological activity is attributable to the intact compound.

Quote Request

Request a Quote for 4-bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.